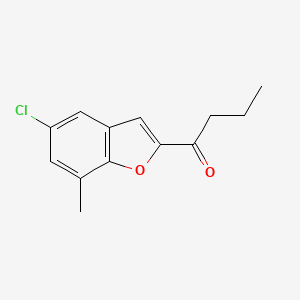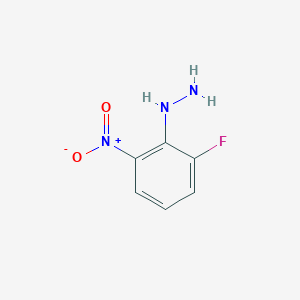
2-Fluoro-6-nitrophenylhydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-6-nitrophenylhydrazine is an organic compound with the molecular formula C6H6FN3O2. It is a derivative of phenylhydrazine, where the phenyl ring is substituted with a fluorine atom at the 2-position and a nitro group at the 6-position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-6-nitrophenylhydrazine typically involves the nitration of 2-fluoroaniline followed by the formation of the hydrazine derivative. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the 6-position. The resulting 2-fluoro-6-nitroaniline is then reacted with hydrazine hydrate under reflux conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Fluoro-6-nitrophenylhydrazine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The fluorine atom can be substituted by nucleophiles in reactions such as nucleophilic aromatic substitution (SNAr). Common nucleophiles include amines, thiols, and alkoxides.
Condensation: The hydrazine moiety can participate in condensation reactions with carbonyl compounds to form hydrazones and azines.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium on carbon, tin(II) chloride.
Nucleophiles: Amines, thiols, alkoxides.
Condensation Reagents: Aldehydes, ketones.
Major Products Formed
Reduction: 2-Fluoro-6-aminophenylhydrazine.
Substitution: Various substituted phenylhydrazines depending on the nucleophile used.
Condensation: Hydrazones and azines.
Aplicaciones Científicas De Investigación
2-Fluoro-6-nitrophenylhydrazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Fluoro-6-nitrophenylhydrazine depends on the specific application and reaction it is involved in. Generally, the compound’s reactivity is influenced by the electron-withdrawing effects of the fluorine and nitro groups, which affect the nucleophilicity and electrophilicity of the molecule. In biological systems, it may interact with enzymes or other proteins through covalent modification or non-covalent interactions, leading to changes in their activity or function.
Comparación Con Compuestos Similares
Similar Compounds
2-Fluoro-4-nitrophenylhydrazine: Similar structure but with the nitro group at the 4-position.
2-Fluoro-6-chlorophenylhydrazine: Similar structure but with a chlorine atom instead of a nitro group.
2-Fluoro-6-methylphenylhydrazine: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
2-Fluoro-6-nitrophenylhydrazine is unique due to the presence of both fluorine and nitro substituents on the phenyl ring. This combination of electron-withdrawing groups significantly influences the compound’s reactivity and properties, making it distinct from other phenylhydrazine derivatives.
Propiedades
Fórmula molecular |
C6H6FN3O2 |
|---|---|
Peso molecular |
171.13 g/mol |
Nombre IUPAC |
(2-fluoro-6-nitrophenyl)hydrazine |
InChI |
InChI=1S/C6H6FN3O2/c7-4-2-1-3-5(10(11)12)6(4)9-8/h1-3,9H,8H2 |
Clave InChI |
RAZRXFYWGPHNQM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)F)NN)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


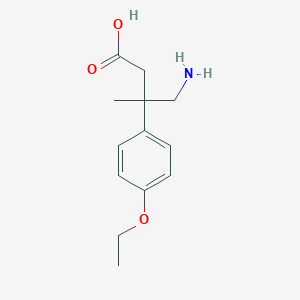

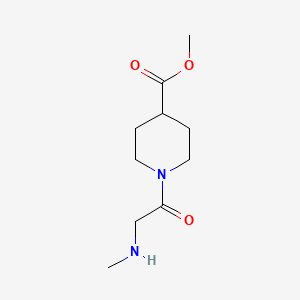
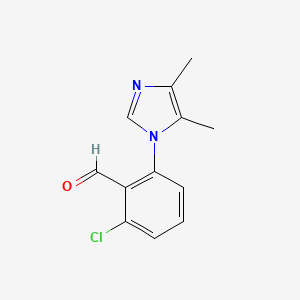
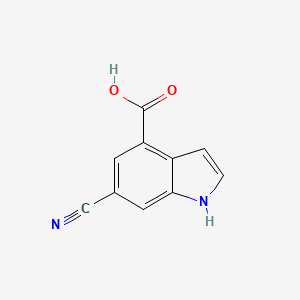

![4',5'-Dimethyl-1h,4'h-[3,3'-bi(1,2,4-triazol)]-5-amine](/img/structure/B13626494.png)

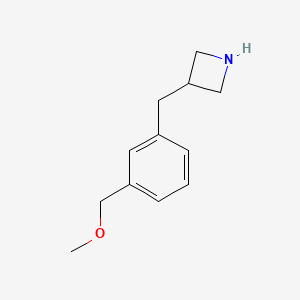
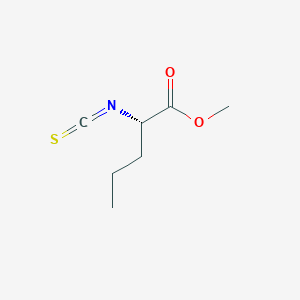
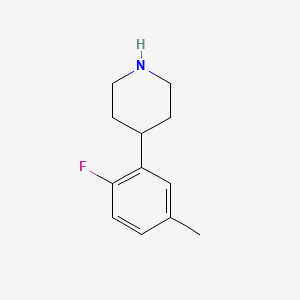
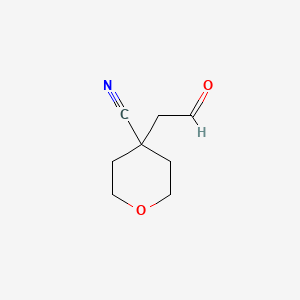
![N-(4-{4-[(1,3-dioxaindan-5-yl)methyl]piperazine-1-carbonyl}phenyl)-2,5-dichlorothiophene-3-sulfonamide](/img/structure/B13626535.png)
